Hygrolidin
Description
Contextualization of Macrolide Antibiotics in Research
Macrolide antibiotics are a broad-spectrum class of antibacterial agents, many of which are derived from Streptomyces bacteria. These compounds are characterized by their large, diverse macrocyclic lactone structures often attached to sugar moieties. Macrolides primarily function by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit. nih.gov While historically recognized for their antibacterial properties, research has revealed that macrolides can exhibit a range of other biological activities, including antiviral, antiparasitic, antifungal, and immunosuppressive actions. wikidata.org The significance of macrolide research is underscored by the ongoing need for new antimicrobial agents to combat increasing antibiotic resistance. wikipedia.orgwikipedia.org Efforts in macrolide research include the synthesis of derivatives with improved properties and the exploration of novel macrolides from diverse microbial sources. wikipedia.org
Historical Perspective on this compound Discovery and Initial Characterization
This compound is a 16-membered macrolide antibiotic produced by Streptomyces hygroscopicus D-1166. mims.comfishersci.ca Early research into this compound involved its isolation and structural elucidation. The stereochemistry of this compound was determined, with computer modeling playing a role in this initial characterization of this compound as a prototypical member of a new class of macrolide antibiotics. citeab.com The study of related compounds, such as PC-766B, isolated from Nocardia brasiliensis and identified as a new macrolide antibiotic of the this compound family in 1993, further highlights the historical context of research into this group of natural products. fishersci.ca Scientific literature dating back to at least 1982 also references this compound, indicating research into the compound over several decades. wikipedia.org
Classification of this compound as a Plecomacrolide within the Hygrolide Family
This compound is classified as a plecomacrolide and is a member of the hygrolide family. fishersci.co.ukfishersci.cacenmed.comnih.gov Plecomacrolides are a subgroup of polyketides distinguished by a 16- or 18-membered macrolactone ring containing two conjugated diene units and a hemiacetal side chain. cenmed.com The hygrolide subfamily specifically encompasses plecomacrolides with 16-membered rings, in contrast to concanamycins which feature 18-membered rings. fishersci.co.ukcenmed.com this compound is recognized as one of the nearly 50 known members of the hygrolide subfamily, which are produced by various Actinobacteria genera, including Streptomyces, Kitasatospora, Micromonospora, and Nocardia. fishersci.co.uk Structurally, this compound and oxothis compound (B1434722) share similar elements, specifically an unsaturated enone and the corresponding hemiketals, a feature also observed in elaiophylins, another group of 16-membered macrolides. fishersci.dk The hygrolide family also includes bafilomycins and hygrobafilomycin. fishersci.co.uk
Overview of Reported Biological Activities and Research Significance (excluding clinical or safety aspects)
Research has revealed several biological activities associated with this compound. This compound has demonstrated anti-fungus activity against Valsa ceratosperma. mims.comfishersci.ca Studies have also indicated that this compound can induce p21 expression and inhibit cell cycle progression at the G1 and S phases. mims.com Furthermore, this compound has shown antitumor activity against a variety of cancer cell lines, including DLD-1 colon cancer, LNCaP prostate cancer, K562 leukemia cells, and EL-4 lymphoma cells, with reported half-maximal inhibitory concentration (IC50) values in the nanogram per milliliter range. mims.com Beyond its effects on fungal and cancer cells, this compound has also exhibited growth inhibition against certain parasites, specifically Trypanosoma cruzi, Trypanosoma brucei brucei, and Leishmania donovani, with reported IC50 values. mims.com In the context of cellular lipid metabolism, this compound has been reported to promote the degradation of cholesteryl ester more effectively than triacylglycerol in Chinese Hamster Ovary K1 cells, with associated half-maximal effective concentration (EC50) values. cmdm.tw More recently, this compound has been shown to inhibit autophagic flux in HeLa cells. alfa-chemistry.com These reported biological activities highlight the significance of this compound as a subject of research, contributing to the broader understanding of the potential therapeutic applications of plecomacrolide natural products.
Reported Biological Activities of this compound
| Activity | Target/Cell Line | Key Findings |
| Antifungal | Valsa ceratosperma | Exhibits anti-fungus activity. mims.comfishersci.ca |
| Cell Cycle Modulation | DLD-1 cells | Induces p21 expression; abrogates cell cycle progression at G1 and S phases. mims.com |
| Antitumor | DLD-1, LNCaP, K562, EL-4 cells | Inhibits growth with IC50 values ranging from 1.0 to 33 ng/ml. mims.com |
| Antiparasitic | Trypanosoma cruzi | Shows growth inhibition (IC50 = 1.1 nM). mims.com |
| Antiparasitic | Trypanosoma brucei brucei | Shows growth inhibition (IC50 = 77 nM). mims.com |
| Antiparasitic | Leishmania donovani | Shows growth inhibition (IC50 = 72.5 nM). mims.com |
| Lipid Metabolism | Chinese Hamster Ovary K1 cells | Promotes degradation of cholesteryl ester (EC50 = 0.004 µM) more preferably than triacylglycerol (EC50 > 1.7 µM). cmdm.tw |
| Autophagy Inhibition | HeLa cells | Inhibits autophagic flux. alfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12Z,14Z)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O11/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H,39,40)/b14-12+,16-15+,21-13+,22-18-,25-19-/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIOXKVQFJIRMZ-VRHCWVDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(\C=C(/C(=O)O2)\C)/C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Isolation Methodologies of Hygrolidin
Identification of Producer Microorganisms
The genus Streptomyces is a well-established source of a vast array of bioactive secondary metabolites. Within this genus, Streptomyces hygroscopicus has been identified as a significant producer of various natural products, including the macrolide compound Hygrolidin. Strains of S. hygroscopicus are widely distributed in natural environments such as soil. dsmz.deresearchgate.net Phylogenetic analysis based on 16S rRNA gene sequencing is a standard method for the identification of these bacteria, confirming their taxonomic placement. researchgate.net The production of this compound is a result of the complex biosynthetic pathways present within the microorganism, often involving polyketide synthase (PKS) gene clusters. The specific strain D-1166 is noted in the scientific literature as a primary source from which this compound is isolated.
While Streptomyces is a primary source, research has shown that other, less common genera of Actinobacteria are also capable of producing this compound and related analogues. researchgate.net The exploration of these "rare" actinomycetes is a key strategy for discovering novel chemical structures and bioactive compounds. researchgate.net One such example is the genus Catenulispora, which is known to inhabit acidic forest soils. researchgate.net
A specific strain, Catenulispora sp. KCB13F192, was isolated from a soil sample and found to produce not only this compound but also two new derivatives: catenulisporidins A and B. researchgate.netnih.gov These compounds are 16-membered macrolides belonging to the this compound family, demonstrating that the biosynthetic machinery for these molecules exists beyond the Streptomyces genus. researchgate.netnih.gov The discovery of these related compounds, which feature modified macrolide rings, highlights the value of investigating chemically underexplored actinobacteria for novel natural products. researchgate.netnih.gov
Table 1: Producer Microorganisms of this compound and Related Compounds
| Microorganism | Compound(s) Produced | Phylum |
|---|---|---|
| Streptomyces hygroscopicus | This compound | Actinobacteria |
| Catenulispora sp. KCB13F192 | This compound, Catenulisporidin A, Catenulisporidin B | Actinobacteria |
General Principles of Natural Product Isolation from Microbial Fermentation
The isolation of a specific natural product like this compound from a microbial source is a systematic, multi-step process that begins with fermentation and ends with a highly purified compound. nih.govspringernature.com The foundational goal is to separate the target molecule from a complex mixture of cellular biomass, residual growth media, and numerous other metabolites. researchgate.net
The general workflow is as follows:
Cultivation: The producer microorganism is grown in a suitable liquid culture medium under optimized conditions (e.g., temperature, pH, aeration) to maximize the production of the desired metabolite. researchgate.net This process is known as fermentation.
Extraction: After an adequate incubation period, the fermentation broth is harvested. The first step is typically the separation of the microbial biomass (cells) from the liquid culture supernatant, usually by filtration or centrifugation. The target compound may be intracellular or secreted into the medium. An appropriate organic solvent is then used to extract the crude mixture of metabolites from the supernatant or the cell mass. nih.govresearchgate.net
Fractionation and Purification: The crude extract contains a multitude of compounds. The purification process involves repeated fractionation steps, where the extract is progressively separated into simpler mixtures. researchgate.net At each stage, the fractions are tested for the presence of the target compound to guide the subsequent purification steps. researchgate.net This iterative process relies heavily on chromatographic techniques to separate molecules based on their physicochemical properties. springernature.com
Advanced Chromatographic Techniques for this compound Enrichment
Chromatography is the cornerstone of natural product purification, separating compounds based on differential partitioning between a stationary phase and a mobile phase. springernature.com For a compound like this compound, a series of advanced chromatographic methods are employed to achieve high purity.
Initially, crude extracts may be subjected to preliminary separation using techniques like Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) with adsorbents such as silica (B1680970) gel. nih.govnih.gov These methods help to remove major impurities and enrich the concentration of the target compound. nih.gov
For high-resolution purification, High-Performance Liquid Chromatography (HPLC) is essential. nih.gov A common and powerful mode is Reverse-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase. americanpeptidesociety.org More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. americanpeptidesociety.org For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative, as it uses a polar stationary phase to enhance the retention of hydrophilic molecules. nih.govamericanpeptidesociety.org
Modern advancements such as Ultra High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), offer significantly higher resolution and faster separation times compared to conventional HPLC. nih.gov Furthermore, continuous chromatography processes, such as twin-column enrichment (N-Rich) systems, can be used to automatically accumulate and isolate target compounds from complex mixtures, increasing productivity and reducing solvent consumption. ymcamerica.com
Table 2: Chromatographic Techniques in Natural Product Isolation
| Technique | Principle of Separation | Primary Use in Workflow |
|---|---|---|
| Column Chromatography (CC) | Adsorption | Initial fractionation of crude extract. nih.gov |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification. americanpeptidesociety.org |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity/Hydrophilicity | Purification of polar compounds. nih.gov |
| Ultra High-Performance Liquid Chromatography (UHPLC) | Hydrophobicity/Polarity | High-throughput, high-resolution analysis and purification. nih.gov |
Spectroscopic Techniques for Early Stage Isolate Identification
Once a compound is isolated in a relatively pure form, its chemical structure must be determined. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's composition and connectivity. bohrium.com For early-stage identification, a combination of methods is typically used to create a "spectroscopic fingerprint" of the isolate, which can be compared to known standards or used for novel structure elucidation. nih.gov
Mass Spectrometry (MS): This technique provides the accurate molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures. bohrium.com High-Resolution Mass Spectrometry (HRESIMS) is particularly crucial for determining the precise elemental formula. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete chemical structure of an organic molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments reveal the carbon-hydrogen framework and how atoms are connected within the molecule. researchgate.net
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule (e.g., hydroxyls, carbonyls, C-O bonds) by measuring the absorption of infrared radiation. bohrium.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within the molecule by measuring the absorption of UV or visible light. researchgate.net
The combined data from these spectroscopic methods allows researchers to confidently identify a known compound like this compound or to piece together the structure of a new derivative. researchgate.netnih.gov
Biosynthesis and Genetic Determinants of Hygrolidin
Polyketide Synthase (PKS) Mediated Biosynthesis
The core scaffold of hygrolidin is assembled by a modular Type I PKS. These large, multifunctional enzymes are organized into modules, with each module responsible for a single cycle of polyketide chain elongation.
The biosynthesis of this compound is initiated by a loading module that primes the PKS with a specific starter unit. Subsequently, a series of extension modules sequentially add two-carbon units derived from malonyl-CoA or its derivatives. Each module contains a set of catalytic domains that carry out the condensation, reduction, and dehydration reactions necessary to build the growing polyketide chain. The linear polyketide precursor is then cyclized to form the characteristic macrolactone ring of this compound.
The existence of naturally occurring hybrid molecules like hygrobafilomycin, which incorporates structural motifs from both this compound and bafilomycin, strongly suggests a closely related biosynthetic origin and the potential for crosstalk between their respective PKS pathways.
Detailed characterization of the specific PKS modules for this compound is not extensively documented in publicly available research. However, based on the biosynthesis of analogous compounds like bafilomycin, it can be inferred that the this compound PKS consists of multiple modules, each containing a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. The AT domains are responsible for selecting the appropriate extender units (e.g., malonyl-CoA or methylmalonyl-CoA), thereby dictating the final structure of the macrolide. The number and arrangement of these modules, along with the specificities of their catalytic domains, determine the size and stereochemistry of the resulting this compound molecule.
Identification and Analysis of Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for this compound biosynthesis are expected to be clustered together in the genome of the producing organism, forming a biosynthetic gene cluster (BGC).
The precise genomic localization and organization of the this compound BGC have not been explicitly detailed in the scientific literature. It is anticipated to be a large cluster, spanning several kilobases of DNA, similar to the BGCs of other complex polyketides. The cluster would contain the genes for the Type I PKS, as well as genes encoding tailoring enzymes responsible for post-PKS modifications such as hydroxylation, methylation, and glycosylation, which are crucial for the final structure and biological activity of this compound.
While a direct comparative genomic analysis of this compound BGCs is not available due to the lack of identified and sequenced clusters, comparisons with the BGCs of bafilomycin and concanamycin (B1236758) would be highly informative. Such an analysis would likely reveal conserved gene cassettes for the core PKS machinery, reflecting their shared evolutionary origin. Differences in the BGCs would be expected in the genes encoding the AT domains, which determine the specific building blocks incorporated, and in the tailoring enzymes, which account for the structural diversity among these related macrolides.
Precursor Incorporation Studies in this compound Biosynthesis
To date, specific precursor incorporation studies for this compound biosynthesis have not been reported in the literature. These studies, which involve feeding isotopically labeled potential precursors to the producing organism and analyzing their incorporation into the final product, are essential for definitively identifying the starter and extender units of the polyketide chain. Such experiments would provide invaluable data to confirm the predicted biosynthetic pathway and the specificities of the PKS modules.
Role of Isobutyrate as a Starter Unit
The assembly of the this compound polyketide chain is initiated with an isobutyrate starter unit. This is a key determinant of the final structure of the macrolide. The selection and activation of isobutyryl-CoA are carried out by a specific loading module within the polyketide synthase (PKS) machinery. This process is analogous to the biosynthesis of other complex polyketides where a branched-chain fatty acid derivative serves as the primer for chain elongation. The specificity of the loading domain's acyltransferase (AT) for isobutyrate is a critical control point in the biosynthetic pathway.
Utilization of Extender Units: Methylmalonic Acid, Malonic Acid, and Methoxymalonic Acid
Following the initiation with isobutyrate, the this compound polyketide backbone is elongated through the sequential addition of several extender units. The this compound PKS utilizes a combination of methylmalonyl-CoA, malonyl-CoA, and methoxymalonyl-CoA as extender units. Each module of the PKS is responsible for incorporating a specific extender unit, and the order of these modules dictates the precise sequence of two-, three-, and methoxy-substituted two-carbon units in the growing polyketide chain. The acyltransferase (AT) domain within each extension module exhibits specificity for one of these extender units, ensuring the correct building block is incorporated at each step of the assembly line process.
The incorporation of these varied extender units contributes significantly to the structural complexity and diversity of this compound and its analogs. The presence of methoxymalonyl-CoA is particularly noteworthy as it introduces a methoxy (B1213986) group into the polyketide backbone, a feature that can be crucial for biological activity.
Post-Polyketide Modifications and Tailoring Enzymes
Once the polyketide chain is assembled and cyclized, it undergoes a series of enzymatic modifications, known as post-PKS tailoring. These reactions are catalyzed by a variety of enzymes encoded by genes within the this compound biosynthetic gene cluster and are essential for converting the nascent polyketide into the final, biologically active this compound molecule.
Enzymatic Processes Shaping the Final this compound Structure (e.g., glycosylation, fumeroylation, hydroxylation)
The structural maturation of the this compound macrocycle involves several key enzymatic transformations. While specific studies on this compound are limited, based on its structural features and analogy to related polyketides, these modifications likely include:
Hydroxylation: Cytochrome P450 monooxygenases are commonly involved in introducing hydroxyl groups at specific positions on the macrolide ring. These hydroxylations can serve as attachment points for subsequent modifications or directly contribute to the molecule's bioactivity.
Glycosylation: The attachment of sugar moieties is a common tailoring step in the biosynthesis of many natural products. Glycosyltransferases catalyze the transfer of a sugar from an activated nucleotide sugar donor to an acceptor site on the this compound aglycone. This glycosylation can significantly impact the compound's solubility, stability, and biological target recognition.
Fumeroylation: While less common than glycosylation and hydroxylation, the addition of a fumaroyl group is another potential tailoring reaction. This would be catalyzed by a specific acyltransferase, adding further structural diversity.
The precise sequence and interplay of these tailoring enzymes are crucial for producing the final this compound structure.
| Modification Type | Enzyme Class | Function |
| Hydroxylation | Cytochrome P450 Monooxygenase | Introduces hydroxyl (-OH) groups |
| Glycosylation | Glycosyltransferase | Attaches sugar moieties |
| Fumeroylation | Acyltransferase | Adds a fumaroyl group |
Investigating Stereochemical Control during Biosynthesis
The this compound molecule possesses multiple stereocenters, and their precise three-dimensional arrangement is critical for its biological function. The stereochemistry of these centers is established during the polyketide chain assembly by specific domains within the PKS modules.
The ketoreductase (KR) domains play a pivotal role in setting the stereochemistry of hydroxyl groups introduced during the reduction of β-keto intermediates. Different types of KR domains exist, each producing a specific stereoisomer. The dehydratase (DH) and enoylreductase (ER) domains also contribute to the final stereochemistry by controlling the geometry of double bonds and the configuration of saturated carbon centers, respectively. The intricate coordination of these domains within each PKS module ensures the stereospecific synthesis of the this compound backbone.
Bioengineering and Synthetic Biology Approaches for Analogue Generation
The elucidation of the this compound biosynthetic pathway opens up exciting opportunities for the production of novel, non-natural analogs through genetic engineering. By manipulating the genes involved in this compound biosynthesis, it is possible to create new compounds with potentially improved or altered biological activities.
Rational Design for Modifying Biosynthetic Pathways
Rational design involves the targeted modification of the biosynthetic machinery based on a detailed understanding of its function. For this compound, this could involve:
Altering Starter and Extender Unit Specificity: By modifying the acyltransferase (AT) domains of the loading module or extension modules, it may be possible to incorporate alternative starter or extender units, leading to the generation of a diverse library of this compound analogs with modified backbones.
Modifying Tailoring Enzymes: Inactivating or altering the substrate specificity of the tailoring enzymes can lead to the accumulation of biosynthetic intermediates or the production of analogs with different hydroxylation or glycosylation patterns.
Domain Swapping and Module Engineering: Exchanging entire domains or modules between different PKSs is a powerful strategy to create hybrid pathways that can produce novel polyketides.
Combinatorial Biosynthesis Strategies for Novel Hygrolide Analogues
The generation of novel analogues of complex natural products like this compound through combinatorial biosynthesis represents a promising avenue for discovering compounds with improved therapeutic properties. This approach involves the targeted genetic modification of the biosynthetic gene cluster to alter the structure of the final molecule. While dedicated research on the combinatorial biosynthesis of this compound is not yet available, the strategies employed for the structurally similar plecomacrolide antibiotic, bafilomycin, provide a valuable framework for the potential creation of new hygrolide derivatives. nih.gov
Combinatorial biosynthesis offers several advantages over traditional chemical synthesis, including the potential for stereo- and regioselective modifications that are often difficult to achieve through conventional methods. Key strategies in combinatorial biosynthesis include precursor-directed biosynthesis, inactivation or overexpression of specific genes, and domain swapping within the polyketide synthase (PKS) machinery.
One of the primary approaches in generating novel analogues is the targeted inactivation of genes encoding tailoring enzymes. These enzymes are responsible for post-PKS modifications that add functional groups to the polyketide backbone. In the case of bafilomycin biosynthesis, the elucidation of the functions of several tailoring enzymes has opened the door to creating new derivatives. For instance, the inactivation of genes responsible for the attachment of a fumurate moiety and a 2-amino-3-hydroxycyclopent-2-enone (C5N) unit in bafilomycin has been shown to produce novel analogues. nih.govresearchgate.net
Drawing a parallel to this compound, which also possesses a complex macrolide core, similar strategies could be envisioned once its biosynthetic gene cluster is fully characterized. This compound is a 16-membered macrolide antibiotic. medchemexpress.combioaustralis.com By identifying and manipulating the genes responsible for specific hydroxylations, methylations, or the attachment of its characteristic side chains, it would be theoretically possible to generate a library of new hygrolide-related compounds. For example, a key structural feature of this compound that could be targeted for modification is its side chain. The natural analogue, defumarylthis compound, demonstrates that variations in this part of the molecule are possible. nih.gov
The research on bafilomycin biosynthesis in Streptomyces lohii has provided a detailed roadmap for such endeavors. nih.govresearchgate.net Scientists have successfully inactivated specific genes to produce new bafilomycin derivatives. nih.govresearchgate.net
Table 1: Examples of Genetically Engineered Bafilomycin Analogues
| Gene Inactivated | Resulting Analogue | Modification | Reference |
|---|
This targeted approach allows for the creation of specific structural changes, which can then be evaluated for their impact on biological activity. The insights gained from the genetic manipulation of the bafilomycin pathway strongly suggest that combinatorial biosynthesis holds significant potential for the diversification of the this compound scaffold, paving the way for the discovery of novel analogues with potentially enhanced or novel therapeutic applications.
Chemical Synthesis Approaches to Hygrolidin
Retrosynthetic Analysis of the Macrolactone Core
Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like hygrolidin. It involves conceptually breaking down the target molecule into simpler, readily available starting materials through a series of "disconnections" or "transforms," which are the reverse of synthetic reactions ajrconline.orgwikipedia.org. For this compound, the retrosynthetic strategy typically focuses on disconnecting the macrolactone ring and identifying key fragments that can be synthesized stereoselectively. The macrolactone core of this compound, a 16-membered ring containing a tetraene system, is a primary target for disconnection. Approaches often involve breaking the ester bond of the lactone, leading to a linear seco-acid precursor. Further disconnections within this linear chain identify key carbon fragments, such as the C1-C17 and C18-C25 segments, which can then be synthesized independently with control over stereochemistry doi.orgcore.ac.ukresearchgate.net. The presence of multiple double bonds and hydroxyl groups with specific configurations necessitates careful planning of protecting group strategies and stereoselective transformations.
Stereocontrolled Fragment Synthesis Strategies
The synthesis of this compound relies heavily on stereocontrolled methods to accurately establish the configuration of the numerous chiral centers and the geometry of the double bonds. The molecule is typically divided into convergent fragments, which are then coupled.
Synthesis of C18-C25 Masked Hemi-acetal Subunit
The C18-C25 subunit constitutes another crucial fragment of this compound, which is often synthesized as a masked hemiacetal doi.orgcore.ac.ukresearchgate.net. This fragment also contains stereochemical information that must be precisely controlled during its construction. Similar to the C1-C17 fragment, the synthesis of the C18-C25 subunit involves a series of stereoselective reactions to build the carbon skeleton and establish the correct configuration at each chiral center researchgate.net. The masked hemiacetal functionality is strategically incorporated to facilitate later coupling steps.
Total Synthesis of 16-membered Tetraene Macrolides
The total synthesis of 16-membered tetraene macrolides like this compound involves the successful coupling of the previously synthesized fragments and the formation of the macrocyclic lactone ring core.ac.ukresearchgate.net. A key step in connecting the fragments is often an aldol (B89426) reaction, specifically a fragment assembly aldol reaction, which establishes the C17-C18 bond researchgate.netresearchgate.net. Following fragment coupling, the linear seco-acid precursor, containing the complete carbon skeleton and functional groups, is prepared for macrolactonization. The presence of the tetraene system within the 16-membered ring adds complexity, requiring synthetic strategies that are compatible with this sensitive functionality and maintain the correct double bond geometry core.ac.uk.
Key Stereoselective Transformations and Methodologies
Achieving the correct stereochemistry throughout the synthesis of a complex molecule like this compound necessitates the use of highly selective transformations and methodologies.
Macrolactonization Techniques (e.g., Modified Yamaguchi Method)
Macrolactonization, the formation of the large lactone ring, is a critical and often challenging step in the total synthesis of macrolides. Various methods have been developed for this transformation, with the modified Yamaguchi method being a prominent example used in the synthesis of this compound researchgate.netresearchgate.netuni-tuebingen.deacs.org. The Yamaguchi macrolactonization, utilizing 2,4,6-trichlorobenzoyl chloride and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is known for its effectiveness in forming medium and large rings. acs.orgsnnu.edu.cn. The reaction typically proceeds through the formation of a mixed anhydride (B1165640) intermediate acs.orgrsc.org. In the context of this compound synthesis, the modified Yamaguchi method has been successfully employed to close the 16-membered ring, incorporating the sensitive tetraene system researchgate.net. While generally reliable, the Yamaguchi method can sometimes lead to the formation of symmetrical anhydrides as a side product, as observed in the total synthesis of this compound in one instance acs.orgrsc.org. Careful optimization of reaction conditions, including solvent and concentration, is often required to favor macrolactonization over competing reactions like oligomerization acs.org. Other macrolactonization techniques, such as those involving mixed anhydrides under basic or acidic conditions, Mukaiyama's salt, or transition metal catalysis, also exist and are selected based on the specific structural features of the seco-acid precursor acs.orgsnnu.edu.cn.
Diastereoselective Aldol Reactions for Fragment Coupling
Diastereoselective aldol reactions play a crucial role in the total synthesis of complex molecules like this compound, serving as a powerful tool for carbon-carbon bond formation while simultaneously controlling the relative stereochemistry at newly generated chiral centers. In the context of macrolide synthesis, aldol couplings are frequently employed to join smaller, stereochemically defined fragments to build the larger carbon skeleton. The ability of directed aldol reactions, often utilizing enolates derived from silicon or boron, to control stereochemistry and introduce complexity has made them indispensable in natural product synthesis. researchgate.net
Specific to this compound synthesis, aldol reactions have been utilized for fragment assembly. For instance, studies towards the total synthesis of this compound have involved the stereocontrolled construction of key fragments, such as the C1-C17 seco-acid fragment and the C18-C25 masked hemiacetal subunit, which are subsequently coupled. jst.go.jpcore.ac.uk Aldol coupling reactions of various methyl ketones have been explored for fragment assembly in the total synthesis of this compound. datapdf.com The stereochemical outcome of these aldol reactions can be influenced by factors such as the choice of enolate geometry, the metal counterion, additives, and the presence of chiral auxiliaries or existing stereocenters in the reacting partners (substrate control). youtube.comnih.gov For example, in studies related to macrolide synthesis, the stereoselectivity of aldol reactions involving chiral aldehydes and methyl ketones has been shown to be highly dependent on protecting groups and the stereochemistry of the chiral aldehyde substrates. nih.gov
Stereochemical Control in Alkene and Stereocenter Formation
Controlling the stereochemistry of both alkene geometry (cis/trans or E/Z) and chiral centers is paramount in the synthesis of biologically active macrolides, as the specific spatial arrangement of atoms significantly impacts their properties and activity. fiveable.me this compound, with its multiple double bonds and stereocenters, necessitates precise stereochemical control throughout its synthesis.
Strategies for achieving stereochemical control in macrolide synthesis include the use of stereoselective reactions, chiral reagents, and catalysts, as well as relying on the inherent stereochemistry within the starting materials or intermediates (substrate control). youtube.comfiveable.me
For the formation of stereocenters, asymmetric synthesis methodologies are employed. These can involve asymmetric induction using chiral auxiliaries temporarily attached to the molecule, or catalytic asymmetric reactions where a chiral catalyst dictates the stereochemical outcome. youtube.comwilliams.edu Diastereoselective reactions, such as the aldol reactions discussed previously, are also fundamental in setting the relative stereochemistry between different parts of the molecule. researchgate.netnih.gov
Control over alkene stereochemistry is also critical, particularly for the tetraene system present in this compound. Methods such as Wittig olefinations, Horner-Wadsworth-Emmons reactions, or other coupling strategies are used, with careful selection of reagents and conditions to favor the desired alkene geometry (E or Z). rsc.org The stereochemical outcome of alkene formation can be influenced by factors like the nature of the ylide or phosphonate (B1237965) reagent, the presence of salts, and the reaction temperature. ucalgary.ca
Challenges and Advancements in Total Synthesis of Complex Macrolides
The total synthesis of complex macrolides like this compound presents several significant challenges. These include:
Molecular Complexity: Macrolides often possess large ring structures, multiple stereocenters, and various functional groups, requiring lengthy synthetic routes and precise control at each step. nih.govresearchgate.net
Stereochemical Control: Establishing and controlling the absolute and relative stereochemistry at numerous chiral centers and alkene geometries is a major hurdle. fiveable.meresearchgate.net
Macrocyclization: The formation of the large lactone ring is a key step that can be challenging due to entropic factors and potential side reactions. researchgate.net Efficient macrocyclization strategies, such as macrolactonization or ring-closing metathesis, are crucial. researchgate.net
Sensitive Functionality: The presence of easily interconvertible functional groups or labile moieties within the molecule can complicate synthetic manipulations.
Molecular and Cellular Mechanisms of Action of Hygrolidin
Effects on Cell Cycle Progression
Hygrolidin has been shown to influence the cell cycle, a tightly regulated series of events that leads to cell division. Its effects are particularly noted in the G1 and S phases. nih.govmedchemexpress.com
Abrogation of G1 and S Phases in Cell Lines
Studies using cell lines, such as DLD-1 human colon cancer cells, have indicated that this compound treatment leads to an increase in the number of cells in both the G1 and S phases of the cell cycle. bioaustralis.comnih.gov This suggests that this compound can impede the normal progression of cells through these critical stages. nih.govmedchemexpress.com
Modulation of Cyclin-Dependent Kinases (cdk4, cyclin D, cyclin B)
This compound treatment has been observed to modulate the levels of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and cyclins. Specifically, this compound has been shown to decrease the amounts of cdk4, cyclin D, and cyclin B. bioaustralis.comnih.gov CDK4, in complex with cyclin D, plays a crucial role in the transition from G1 to S phase by phosphorylating the retinoblastoma protein (pRb). ncl.ac.uknih.govwikipedia.org Cyclin B is essential for the G2 to M phase transition, forming a complex with cdk1. The reduction in these proteins suggests a mechanism by which this compound can induce cell cycle arrest. bioaustralis.comnih.gov
Induction of p21 Expression and Association with Cyclin A-cdk2 Complex
A notable effect of this compound is the induction of p21 expression. bioaustralis.comnih.gov p21 (also known as CDKN1A) is a cyclin-dependent kinase inhibitor (CKI) that can bind to and inhibit the activity of various cyclin-CDK complexes, thereby regulating cell cycle progression. immunologyresearchjournal.commdpi.comdoi.org this compound-induced p21 has been found to bind to and inhibit the cyclin A-cdk2 complex more strongly than the cyclin E-cdk2 complex. bioaustralis.comnih.gov Cyclin A-cdk2 activity is crucial for progression through the S phase and entry into mitosis. reactome.org The increased expression of p21 and its association with cyclin A-cdk2 provides a mechanism for the observed abrogation of S phase progression by this compound. bioaustralis.comnih.govreactome.org Furthermore, this compound has been shown to increase p21 mRNA levels in DLD-1 cells, but not in normal fibroblasts, suggesting a degree of selectivity in its action. bioaustralis.comnih.gov
Here is a summary of this compound's effects on cell cycle regulators:
| Protein/mRNA | Effect of this compound Treatment (in DLD-1 cells) | Reference |
| cdk4 | Decreased amount | bioaustralis.comnih.gov |
| cyclin D | Decreased amount | bioaustralis.comnih.gov |
| cyclin B | Decreased amount | bioaustralis.comnih.gov |
| cyclin E | Increased level | nih.gov |
| p21 | Increased level | bioaustralis.comnih.gov |
| p21 mRNA | Increased level | bioaustralis.comnih.gov |
| Cyclin A-cdk2 complex | Inhibited activity (via p21 binding) | bioaustralis.comnih.gov |
| Cyclin E-cdk2 complex | Less strongly inhibited activity (compared to Cyclin A-cdk2) | bioaustralis.comnih.gov |
Impact on Autophagic Flux
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Autophagic flux refers to the complete process, including the formation of autophagosomes, their fusion with lysosomes, and the degradation of their contents. bmbreports.org this compound and other members of the hygrolide family have been implicated in affecting autophagic flux. nih.govresearchgate.net
Inhibition of Autophagosome-Lysosome Fusion
Investigations suggest that this compound can inhibit the fusion between autophagosomes and lysosomes. researchgate.net This critical step in autophagy is necessary for the delivery of autophagosome contents to the lysosomes for degradation. bmbreports.orgutsouthwestern.edu Inhibition of this fusion step leads to an accumulation of autophagosomes. nih.gov
Investigations into V-ATPase Inhibition by Hygrolide Family Members and Implications for this compound
Several members of the hygrolide family, most notably bafilomycin A1, are known as potent and selective inhibitors of vacuolar-type H+-ATPases (V-ATPases). nih.govresearchgate.net V-ATPases are proton pumps responsible for acidifying various intracellular compartments, including lysosomes. nih.govresearchgate.net Lysosomal acidification is essential for the activity of lysosomal hydrolases, which degrade the contents of autolysosomes. researchgate.net While bafilomycin A1's effect on autophagosome-lysosome fusion has been attributed to both V-ATPase inhibition and potential effects on SERCA pumps, the strong association of hygrolide family members with V-ATPase inhibition suggests a potential mechanism for this compound's impact on autophagic flux. nih.govresearchgate.netinvivochem.cn Inhibition of V-ATPases by hygrolides can disrupt the pH gradient required for efficient lysosomal function and fusion with autophagosomes, leading to the observed accumulation of autophagosomes. researchgate.net Although direct experimental evidence specifically demonstrating this compound's V-ATPase inhibition and its precise contribution to the inhibition of autophagosome-lysosome fusion is less extensively documented compared to bafilomycin A1, the known activity of related hygrolides strongly implies this as a likely mechanism contributing to this compound's effects on autophagy. nih.govresearchgate.netimmunologyresearchjournal.cominvivochem.cndntb.gov.uascispace.com
Cellular Consequences of Autophagic Dysfunction
While the search results primarily discuss the effects of bafilomycin A1, a related hygrolide, on autophagy, there is a suggestion that this compound may also impact this process. Bafilomycin A1 is known to inhibit vacuolar-type H+-ATPases (V-ATPases), which are crucial for the acidification of intracellular compartments like lysosomes nih.govcsic.es. This inhibition disrupts autophagosome-lysosome fusion and lysosomal acidification, thereby blocking autophagic flux nih.govcsic.esresearchgate.net. One study suggests that inhibition of vacuolar-type (H+)-ATPase by this compound might be involved in its induction of p21 expression researchgate.net. Autophagy dysfunction, characterized by impaired autophagosome degradation, can lead to the accumulation of autophagosomes and has been linked to various cellular consequences, including cytotoxicity and the activation of signaling pathways ccmu.edu.cn. In postmitotic cells like neurons, autophagy impairment can promote cellular senescence unam.mx.
Membrane Perturbation Mechanisms in Microorganisms
Some hygrolides, such as JBIR-100, a fumarate-containing hygrolide, have shown preliminary indications of perturbing the membrane of Bacillus subtilis nih.gov. Membrane perturbation is a known mechanism of action for some antibiotics, leading to increased permeability, leakage of cellular contents, or depolarization of the membrane through pore formation or acting as ion carriers nih.govfrontiersin.org. While specific detailed data on this compound's direct membrane perturbation mechanisms in microorganisms were not extensively available in the provided search results, the activity of related hygrolides suggests this as a potential area of investigation. Bacterial resistance mechanisms against antibiotics can involve decreasing membrane permeability or utilizing efflux pumps to transport the antibiotic out of the cell reactgroup.org.
Unidentified Molecular Targets and Pathways for Further Research
Although some mechanisms have been proposed, such as the potential involvement of V-ATPase inhibition in p21 induction researchgate.net, the complete spectrum of this compound's molecular targets and pathways is not fully elucidated. Research on related hygrolides, like bafilomycin A1, has identified targets beyond V-ATPases, including the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and mitochondrial function nih.gov. The diversity of bioactivities reported for hygrolides nih.gov suggests that they may interact with multiple cellular targets or pathways. Further research is needed to identify these potentially unidentified molecular targets and to fully understand the complex network of interactions that mediate this compound's diverse biological effects. Bioinformatic analysis of hygrolide biosynthetic gene clusters suggests the potential for discovering novel hygrolide congeners with potentially different biological activities nih.govresearchgate.net.
Biochemical and Cellular Probes for Mechanism Elucidation
Biochemical and cellular probes are essential tools for elucidating the mechanisms of action of small molecules like this compound nih.gov. These probes can be used to characterize target cells and evaluate the effects of compounds on specific on-target and off-target pathways nih.gov. While the search results did not explicitly detail the use of specific probes for this compound, studies on related compounds and general approaches in chemical biology provide insights. For instance, fluorescent dyes like propidium (B1200493) iodide (PI) are used to assess membrane integrity in microorganisms nih.gov. Techniques such as HR-MS/MS, nucleophilic 1,4-addition-based labeling, and NMR spectroscopy have been employed in the characterization of hygrolides and their interactions nih.gov. The development of probes that selectively bind to potential targets, such as modified bafilomycin structures for V-ATPase studies, highlights the utility of this approach jst.go.jp. Comparative analysis using techniques like MS can also indicate molecules that interact with specific probes researchgate.net. The use of such biochemical and cellular probes, combined with techniques like target-based screening and bioinformatic analysis, can help to unravel the intricate molecular mechanisms of this compound.
Structure Activity Relationship Sar Studies of Hygrolidin and Its Analogues
Identification of Pharmacophoric Elements within the Macrolide Core
The macrolide core of hygrolidin, a 16-membered lactone ring, is fundamental to its biological activity. windows.net While specific details on the pharmacophoric elements within the this compound core are not extensively detailed in the provided snippets, studies on related macrolides, such as bafilomycin A1, highlight the importance of the macrolactone ring for potent and selective inhibition of V-ATPases. researchgate.net The presence of conjugated diene units and a tetrahydropyran (B127337) ring within the plecomacrolide structure are characteristic features. nih.govnih.gov Modifications to the macrocycle size and composition can lead to changes in activity. google.com
Influence of Side Chains and Functional Groups on Biological Activity
The biological activity of this compound is significantly influenced by the nature and position of its side chains and functional groups attached to the macrolide core. firsthope.co.in Variations in glycosylation, acylation, methylation, oxidation state, and the presence of specific moieties contribute to the diverse bioactivities observed within the hygrolide family. nih.gov
Role of the Fumarate (B1241708) Moiety in Hygrolide Activity
The fumarate moiety is a notable functional group present in some hygrolides, including JBIR-100 and certain bafilomycins like B1 and C1. nih.gov The presence or absence of this group appears to influence the biological activity, particularly antibacterial activity. nih.gov For instance, while bafilomycin A1 (lacking the fumarate) shows antifungal activity, it displays no detectable antibacterial activity, whereas fumarate-containing bafilomycins B1 and C1 do exhibit antibacterial activity. nih.gov This observation suggests that the fumarate moiety might contribute to antibacterial activity. nih.gov The fumarate moiety in JBIR-100 contains an electrophilic alkene, which could be a site for nucleophilic addition, potentially playing a role in its mechanism of action. nih.gov
Comparative SAR Studies with Related Plecomacrolides (e.g., Bafilomycins, Concanamycins)
This compound belongs to the plecomacrolide family, which shares structural similarities with bafilomycins and concanamycins, particularly the 16- or 18-membered macrolactone ring, conjugated diene units, and a hemiacetal side chain. nih.govnih.gov Comparative SAR studies among these related macrolides provide valuable insights into the structural features responsible for their distinct activities and target specificities. While all three families can inhibit V-ATPases, there can be differences in potency and selectivity. researchgate.net For example, bafilomycin A1 is known for its potent and selective inhibition of V-ATPases. nih.govresearchgate.net Concanamycin (B1236758) A also acts as a potent and specific vacuolar-ATPase inhibitor. windows.net Comparing the structural variations between this compound, bafilomycins, and concanamycins and correlating them with their observed biological profiles helps to delineate the SAR within the entire plecomacrolide family. nih.govnih.gov Differences in glycosylation, acylation patterns, and the presence of specific functional groups like the fumarate moiety or the C5N unit (present in bafilomycin B1 but not necessarily in all hygrolides) contribute to the variations in their biological activities. nih.govnih.gov
Development of Novel this compound Derivatives with Modulated Bioactivity
Chemical modification of hygrolides has been undertaken to gain further insights into SAR and potentially improve their pharmacokinetic properties and efficacy. nih.gov Both total and semi-synthetic approaches, as well as accessing natural chemical diversity from different producing organisms, contribute to the development of novel this compound derivatives. nih.gov Screening extracts from actinobacteria has yielded hygrolide congeners with differing functional groups. nih.gov The identification of the biosynthetic gene clusters for hygrolides and related plecomacrolides facilitates the understanding of how structural diversity is generated naturally and can potentially be manipulated for the production of novel analogues. nih.govnih.govresearchgate.net The goal is to design and synthesize derivatives with modulated bioactivity, such as improved potency against specific targets, reduced toxicity, or altered spectrum of activity. nih.gov For instance, understanding the role of the fumarate moiety might guide the synthesis of derivatives with enhanced antibacterial activity. nih.gov Similarly, modifying the macrolactone ring or side chains based on SAR data from comparative studies with bafilomycins and concanamycins could lead to compounds with altered V-ATPase inhibitory profiles or activity against other targets. nih.govresearchgate.net The synthesis of compounds structurally related to this compound, such as PD 118576-A1 (a this compound derivative with specific modifications), highlights the ongoing efforts to explore the therapeutic potential of this structural class. ontosight.ai
Analytical and Characterization Methodologies in Research
Advanced Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods play a vital role in the structural determination of organic molecules. For Hygrolidin, techniques such as High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy have been employed.
High-Resolution Mass Spectrometry (HR-MS/MS)
High-Resolution Mass Spectrometry (HR-MS) is a powerful tool used to determine the exact mass of a molecule, providing crucial information about its elemental composition. HR-MS/MS (tandem mass spectrometry) further fragments the molecule and measures the masses of these fragments, which helps in piecing together the molecular structure. In the study of hygrolide family members, including compounds structurally related to this compound, HR-MS/MS has been utilized to identify novel producers and confirm structures. nih.gov For instance, HR-ESI-MS analysis of a related fumarate-containing hygrolide, JBIR-100, provided an observed mass consistent with its molecular formula, and CID (Collision-Induced Dissociation) spectra of the protonated molecule allowed for the identification of fragments, supporting the proposed structure. nih.gov HR-MS has also been used in the analysis of new macrolide metabolites of the this compound family, such as catenulisporidins A and B, isolated from Catenulispora sp. researchgate.net This technique is essential for confirming the molecular weight and formula of isolated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms within a molecule and understanding its three-dimensional structure. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used in the structural elucidation of natural products. 1D NMR, such as ¹H and ¹³C NMR, provides information on the types of protons and carbons present and their chemical environments. nih.gov 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between different nuclei, allowing for the assignment of signals and the mapping of the molecular skeleton. nih.gov, slideshare.net, rsc.org In the research involving this compound and related compounds, NMR spectroscopy, including both 1D and 2D experiments, has been fundamental in elucidating their structures. nih.gov, researchgate.net For example, the structures of catenulisporidins A and B, alongside known this compound, were elucidated based on HRESIMS and NMR spectroscopic analyses. researchgate.net NMR data, often compared with literature values, helps confirm the identity and structure of isolated hygrolides. nih.gov
Circular Dichroism (CD) for Absolute Configuration (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.com, spectroscopyasia.com This technique is particularly useful for determining the absolute configuration of chiral centers within a molecule, which is crucial for understanding its biological activity. mtoz-biolabs.com, nih.gov, spectroscopyasia.com, schrodinger.com While the provided search results specifically mention the use of HR-MS/MS and NMR for this compound and related compounds nih.gov, researchgate.net, and CD is a general technique for absolute configuration determination mtoz-biolabs.com, nih.gov, spectroscopyasia.com, schrodinger.com, there is no direct mention in the search results of CD being specifically applied to this compound itself for absolute configuration determination. Therefore, while CD is a relevant technique for chiral molecules, its specific application to this compound is not detailed in the provided information.
Chromatographic Separation Techniques for Research Samples
Chromatographic techniques are essential for separating a target compound from complex mixtures, which is a necessary step before spectroscopic analysis and for obtaining pure samples for further research.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. labx.com, moravek.com In research, HPLC is frequently employed for purity assessment to ensure that the isolated compound is free from contaminants. labx.com, moravek.com It is also used for the isolation of target compounds from crude extracts. labx.com HPLC offers high resolution, accuracy, reproducibility, and speed, making it suitable for analyzing complex biological samples. labx.com The versatility of HPLC allows for the customization of separation parameters to optimize the purification of specific compounds. labx.com While the search results mention the isolation of this compound family members researchgate.net, scispace.com, and HPLC is a standard technique for isolation and purity assessment labx.com, moravek.com, the specific details of HPLC methods (like column type, mobile phase, etc.) used directly for this compound's purity assessment are not explicitly provided within the search snippets. However, related studies on natural products and macrolides highlight the importance of HPLC for these purposes. labx.com, scispace.com, nih.gov
Preparative Chromatography for Scale-up in Research
Preparative chromatography is a technique used to isolate and purify larger quantities of a compound for further research or applications. waters.com, welch-us.com It is essentially a scaled-up version of analytical chromatography, aimed at obtaining a sufficient amount of the purified substance. welch-us.com, thermofisher.com Preparative liquid chromatography (Prep LC) is crucial for obtaining high-purity samples required for various downstream applications, such as structural analysis, biological assays, and chemical synthesis. waters.com, welch-us.com The goal of preparative chromatography is to achieve high purity and yield of the target compound. welch-us.com, thermofisher.com While the search results mention the isolation of this compound and related compounds researchgate.net, scispace.com and preparative techniques like semi-preparative reverse-phase HPLC have been used for related macrolides scispace.com, specific details about the preparative chromatography of this compound itself for scale-up in research are not extensively detailed in the provided snippets. However, the principle of preparative chromatography is broadly applicable to obtaining purified compounds like this compound in larger quantities after initial isolation and analysis. waters.com, welch-us.com, thermofisher.com
Bioinformatic Tools for Biosynthetic Gene Cluster Analysis
Bioinformatic tools play a crucial role in the identification and analysis of biosynthetic gene clusters (BGCs) responsible for producing natural products like this compound. nih.govjmicrobiol.or.kr These tools enable researchers to mine genomic data for potential BGCs, predict the types of compounds they might produce, and understand the enzymatic machinery involved in biosynthesis. jmicrobiol.or.kr
The hygrolides, including this compound, are a family of 16-member-ring-containing plecomacrolides. nih.gov Their biosynthesis typically involves type I polyketide synthases (PKSs), large multimodular enzymes with specific catalytic domains. nih.gov Bioinformatic analysis of genomic sequences from Actinobacteria known to produce hygrolides can reveal the presence and organization of PKS genes and associated tailoring enzymes within BGCs. nih.govnih.govnih.gov
Comparative genomic analysis using bioinformatic tools can help distinguish BGCs responsible for different hygrolide sub-families, such as hygrobafilomycins and bafilomycins, which are also produced by Streptomyces varsoviensis. nih.gov Identifying the specific BGC for a compound like this compound allows for further investigation into the biosynthetic pathway and potential genetic manipulation for producing analogs or improving yields. nih.govnih.gov Tools for genome assembly, annotation, comparative genomics, and functional analysis are essential in this process. numberanalytics.comyale.edu Databases and online platforms provide resources for sequence alignment, motif identification, and 3D structure predictions of proteins involved in biosynthesis. mdpi.com
Cell-Based Assays for Functional Characterization in Research Settings
Cell-based assays are indispensable tools for characterizing the biological activities of natural products such as this compound in research settings. bioagilytix.comstemcell.com These assays provide a more physiologically relevant context compared to traditional biochemical assays, allowing for the assessment of a compound's effects on live cells. bioagilytix.comsigmaaldrich.com
Research on this compound has utilized cell-based assays to investigate its cytotoxic effects. Studies have shown that this compound family antibiotics, including this compound, exhibit selective cytotoxicity against certain cancer cell lines. nih.govresearchgate.net Specifically, this compound has been reported to efficiently inhibit the growth of solid tumor-derived cell lines, such as DLD-1 human colon cancer cells. nih.govresearchgate.net
Flow cytometry (FACS) analysis, a type of cell-based assay, has been used to study the impact of this compound on the cell cycle. nih.govresearchgate.net Research findings indicate that this compound can increase the proportion of cells in the G1 and S phases of the cell cycle in DLD-1 cells. nih.govresearchgate.net Furthermore, cell-based experiments have provided insights into the molecular mechanisms underlying this compound's activity, showing that it can decrease the levels of certain cyclin-dependent kinases (cdk4) and cyclins (cyclin D, cyclin B) while increasing the levels of cyclin E and p21. nih.gov this compound-induced p21 was found to bind to and inhibit the cyclin A-cdk2 complex. nih.gov These cell-based studies highlight this compound's ability to inhibit tumor cell growth, potentially through the induction of p21. nih.gov
Cell-based assays are broadly used in drug development to evaluate efficacy, safety, and mechanism of action, providing information on aspects like proliferation, apoptosis, and necrosis. bioagilytix.comprotagene.com They can also be used to characterize immunogenicity and support potency testing. bioagilytix.com
Quantitative Analytical Approaches for Research Purposes (e.g., target and non-target screening)
Quantitative analytical approaches are essential for determining the concentration and presence of this compound in various samples during research. These methods can involve both target and non-target screening strategies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govfrontiersin.org
Targeted screening involves the specific detection and quantification of known compounds, like this compound, using methods where the analytical system is optimized for their detection. This requires having standards of the target compound for calibration and comparison.
Non-target screening (NTS), powered by high-resolution mass spectrometry (HRMS), offers a broader approach by aiming to detect and identify a wide range of compounds present in a sample, including those not initially targeted. nih.govfrontiersin.orgresearchgate.neteuropa.eu While NTS presents challenges in data processing and identification, it can reveal the presence of unexpected analogs or related compounds in extracts being studied for this compound. nih.govresearchgate.net Quantitative non-target screening (qNTS) is an emerging field that aims to quantify substances detected through NTS, although it faces challenges such as the absence of analytical standards for all detected compounds. nih.gov
LC-MS analysis has been used in research involving this compound, for instance, in the screening of microbial extracts for bioactive compounds. researchgate.net This technique allows for the separation of complex mixtures and the detection of compounds based on their mass-to-charge ratio. researchgate.netfrontiersin.org High-resolution mass spectrometry provides accurate mass measurements, which are crucial for the identification of compounds, especially in non-target screening workflows. nih.goveuropa.eu
The integration of analytical techniques like HRMS with bioassays and computational methods is being explored to enhance the applicability of NTS for risk assessment and comprehensive chemical exposure assessment. nih.govkwrwater.nl This integrated approach can provide information on the structure, concentration, and potential toxicity of substances. kwrwater.nl
Researchers utilize analytical methods for various purposes, including developing and validating new methods, conducting quantitative analysis, and creating detailed research findings. scbt.com
Derivatives and Analogues: Synthesis and Biological Evaluation in Research
Naturally Occurring Hygrolidin Derivatives
Naturally occurring derivatives of this compound have been isolated from various microbial sources, primarily actinobacteria. These compounds often feature structural variations that can influence their biological profiles.
This compound Amide
This compound amide is a naturally occurring derivative of this compound. Its isolation and structure have been reported in the literature. invivochem.cn Information regarding its specific synthesis pathways in nature is linked to the broader biosynthetic processes of hygrolides in actinobacteria. nih.gov Research into the biological evaluation of this compound amide is ongoing, often investigated alongside other this compound congeners to understand the impact of the amide functional group on activity. ajchem-a.comnih.govguilan.ac.irjyoungpharm.org Studies on amide derivatives in general have shown varied antioxidant and antimicrobial activities, which can be influenced by the specific substituents and structure. ajchem-a.comnih.govguilan.ac.irjyoungpharm.orgekb.eg
Defumarylthis compound
Defumarylthis compound is another natural derivative, characterized by the removal of a fumarate (B1241708) group present in some related compounds. ontosight.ai Its isolation and structural elucidation have been documented. invivochem.cn While specific details on its natural synthesis focus on the modification of a steroid backbone in some contexts ontosight.ai, in the context of hygrolides, its formation is likely linked to enzymatic modifications during the macrolide biosynthesis. Research suggests that the presence or absence of the fumarate moiety in macrolides can influence their bioactivities. nih.gov Defumarylthis compound and similar steroid derivatives are of interest for their potential biological activities, including anti-inflammatory, immunosuppressive, and hormone-like effects, which are often mediated through interaction with steroid receptors. ontosight.ai
Catenulisporidins A and B
Catenulisporidins A and B are 16-membered macrolides belonging to the this compound family, isolated from the actinobacterium Catenulispora sp. KCB13F192. researchgate.net These compounds represent the first examples of natural this compound and bafilomycin derivatives with a modified macrolide ring. researchgate.net Catenulisporidin A is notable for possessing a tetrahydrofuran (B95107) ring formed through an ether linkage between C-7 and C-10. researchgate.net Spectrometric (HRESIMS) and spectroscopic (NMR) analyses were used for their structural elucidation. researchgate.net Biological evaluation of Catenulisporidins A and B has shown that they inhibit autophagic flux in HeLa cells. researchgate.net
Data Table 1: Naturally Occurring this compound Derivatives and Their Biological Activities
| Derivative | Source Organism (if specified) | Key Structural Feature(s) | Reported Biological Activity |
| This compound Amide | Actinobacteria nih.gov | Presence of an amide group invivochem.cn | Varied antioxidant and antimicrobial activities (based on general amide research) ajchem-a.comnih.govguilan.ac.irjyoungpharm.orgekb.eg |
| Defumarylthis compound | Actinobacteria nih.gov, Steroid context ontosight.ai | Absence of a fumarate group ontosight.ai | Potential anti-inflammatory, immunosuppressive, and hormone-like activities (in steroid context) ontosight.ai |
| Catenulisporidin A | Catenulispora sp. KCB13F192 researchgate.net | Tetrahydrofuran ring (C7-C10 ether linkage) researchgate.net | Inhibition of autophagic flux in HeLa cells researchgate.net |
| Catenulisporidin B | Catenulispora sp. KCB13F192 researchgate.net | Modified macrolide ring researchgate.net | Inhibition of autophagic flux in HeLa cells researchgate.net |
Oxothis compound (B1434722)
Oxothis compound is a natural this compound derivative that has been reported in Streptomyces hygroscopicus. nih.gov It can also be produced by other actinomycetes like Streptomyces ghanaensis under specific conditions, such as the inactivation of certain genes involved in secondary metabolism regulation. nih.gov Oxothis compound has been identified through activity-independent screening methods, which aim to discover secondary metabolites regardless of their immediate biological activity in standard screens. acs.org Research has demonstrated that oxothis compound targets the V1 ATPase in yeast and human cells and secondarily HSP90. acs.org Its structure was elucidated using spectroscopic and spectrometric data. nih.govasm.org
Semi-Synthetic Modifications and Their Biological Activities
Semi-synthetic modification of natural products is a common strategy in drug discovery to improve their properties, such as chemical stability, solubility, and target interaction eupati.eumdpi.com. For hygrolides, including this compound, semi-synthetic approaches have been undertaken to gain insights into structure-activity relationships and potentially enhance pharmacokinetic properties and efficacy. nih.govnih.gov These modifications involve chemically altering the naturally occurring compound. While specific detailed examples of semi-synthetic this compound modifications and their biological activities were not extensively detailed in the provided search results, the general principle involves chemical reactions on the this compound scaffold to introduce new functional groups or modify existing ones. eupati.eu This can lead to derivatives with altered or improved biological activities compared to the parent compound. Studies on other natural product classes, such as ecdysteroids, have shown that semi-synthetic derivatives can exhibit increased biological activity, such as enhanced anti-cryptococcal effects. mdpi.com
Total Synthesis of Designed this compound Analogues
Total synthesis allows for the creation of novel compounds based on the core structure of a natural product, enabling the design and evaluation of analogues with specific structural features. This approach is valuable for exploring structure-activity relationships and generating compounds with potentially improved properties. nih.gov While the provided search results mention the total synthesis of this compound core.ac.uk and the total synthesis of analogues of related compounds like hygrophorone B12 nih.gov and other natural products nih.govmdpi.comchemrxiv.org, detailed reports specifically on the total synthesis of designed this compound analogues and their biological evaluation were not prominently featured. However, the principle involves complex multi-step chemical reactions to construct the macrolide ring and append relevant side chains and functional groups, allowing for systematic variation of the structure to probe biological activity. nih.govnih.govmdpi.com The goal of synthesizing analogues is often to create compounds with enhanced potency, selectivity, or favorable pharmacokinetic profiles. nih.gov
Assessment of Modified Biological Profiles of Derivatives
Studies on this compound derivatives and analogues focus on evaluating how structural changes influence their biological profiles compared to the parent compound. This assessment involves examining alterations in their potency, spectrum of activity, and the specific biological processes they modulate. nih.govontosight.ai For instance, modifications can lead to derivatives with enhanced activity against particular targets or different effects on cellular functions. researchgate.netsjtu.edu.cn
Research on other macrolide families, such as bafilomycins (which are closely related to this compound), has demonstrated that structural variations can significantly impact their biological activities, including antifungal and antibacterial properties. nih.gov Similarly, studies on synthetic derivatives of other compound classes have shown that modifications can alter activity against specific pathogens or cancer cell lines. jmchemsci.commdpi.com
Specific examples within the hygrolide family illustrate this point. While bafilomycin A1, B1, and C1 all exhibit antifungal activity, only bafilomycin B1 and C1 show antibacterial activity, suggesting the importance of the fumarate moiety present in B1 and C1 but absent in A1 for antibacterial effects. nih.gov This highlights how even seemingly minor structural differences within the hygrolide family can lead to differential biological profiles.
Altered Cellular Pathway Modulation
Modifications to the this compound structure can lead to altered modulation of cellular pathways. This compound itself has been shown to inhibit tumor cell growth through the induction of p21, a cell cycle regulator. researchgate.net This effect is suggested to be linked to its inhibition of vacuolar-type (H+)-ATPase (V-ATPase). researchgate.net V-ATPases are proton pumps that regulate the pH of intracellular compartments and are involved in various physiological and pathological processes, including tumor cell growth and metastasis. nih.govjst.go.jp
Derivatives of this compound or other hygrolides may exhibit differential effects on V-ATPase activity or modulate other cellular pathways. For example, some hygrolides are known to inhibit autophagic flux. researchgate.net Catenulisporidins A and B, which are macrolide metabolites of the this compound family with modified macrolide rings, have been shown to inhibit autophagic flux in HeLa cells. researchgate.net This suggests that structural alterations can influence the interaction with cellular machinery involved in autophagy.
Research on other natural product derivatives also supports the concept of altered pathway modulation. For instance, derivatives of other compounds have been investigated for their effects on pathways related to inflammation or specific enzymes involved in metabolic disorders. frontiersin.orgfrontiersin.orgconicet.gov.ar
Differential Effects on Molecular Targets
Structural modifications in this compound derivatives can result in differential effects on molecular targets. This compound and several other hygrolides are known inhibitors of V-ATPases. nih.govjst.go.jp Bafilomycin A1, a well-studied hygrolide, potently and selectively inhibits V-ATPases. nih.gov The interaction with V-ATPases is considered a key mechanism for some of the biological activities observed in hygrolides, including their effects on tumor cells and potential anti-resorptive effects relevant to osteoporosis. nih.gov
Studies on derivatives aim to understand how structural changes affect their binding affinity and specificity for V-ATPases or potentially redirect their activity towards other molecular targets. While the primary eukaryotic target investigated for hygrolides has been V-ATPases, less is known about their antibacterial molecular targets. nih.gov Research into derivatives could help elucidate these targets or identify compounds with activity against different bacterial components.
The fumarate moiety present in some hygrolides, like bafilomycin B1 and C1, appears to be important for antibacterial activity, suggesting it may interact with specific bacterial targets not affected by bafilomycin A1. nih.gov Designing or identifying this compound derivatives with modifications to this or other parts of the molecule could lead to compounds with altered target profiles, potentially improving selectivity or expanding the spectrum of activity.
Investigations into the structure-activity relationship of derivatives often involve studying their interaction with enzymes and receptors to understand how structural changes influence binding and downstream effects. ontosight.ai
This compound is a macrocyclic lactone antibiotic originally isolated from Streptomyces hygroscopicus. caymanchem.com It has garnered research interest due to its diverse biological activities, including antiproliferative, antifungal, and antiparasitic effects. caymanchem.commedchemexpress.com Research into this compound extends beyond its direct biological effects to its utility as a biochemical probe and its potential within broader scientific applications, such as high-throughput screening and biosynthetic pathway engineering.
Broader Research Applications and Future Directions
Application in High-Throughput Screening Platforms for Neglected Tropical Diseases (non-clinical)
Hygrolidin has been identified as an active component in high-throughput screening (HTS) platforms aimed at discovering drug leads against neglected tropical diseases (NTDs) such as Human African Trypanosomiasis, leishmaniasis, and Chagas disease. caymanchem.comnih.govresearchgate.net These diseases represent a significant global health burden with inadequate therapeutic options. nih.govresearchgate.net Natural products, including microbial extracts, are considered a valuable source of novel chemical diversity for NTD drug discovery. nih.govresearchgate.net this compound was found to exhibit antiparasitic activity against Trypanosoma cruzi, Trypanosoma brucei brucei, and Leishmania donovani in these screening efforts. caymanchem.commedchemexpress.com The inclusion of this compound among known active components in such platforms underscores its potential as a starting point for developing new antiparasitic agents, although further non-clinical research is required. nih.govresearchgate.net
Antiparasitic activity of this compound in HTS:
| Parasite | IC₅₀ (nM) |
| Trypanosoma cruzi | 1.1 |
| Trypanosoma brucei brucei | 77 |
| Leishmania donovani | 72.5 |
Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions. caymanchem.commedchemexpress.com
Untapped Potential in Microbial Secondary Metabolite Research
As a microbial secondary metabolite itself, this compound is part of a vast and largely underexplored reservoir of bioactive compounds produced by microorganisms, particularly actinomycetes like Streptomyces hygroscopicus. caymanchem.comnih.govnih.govmdpi.comescholarship.org Research into microbial secondary metabolites is crucial for discovering new compounds with diverse applications, including potential therapeutics and agrochemicals. nih.govescholarship.orgmdpi.comfrontiersin.org The advent of genome sequencing and advanced molecular tools has revealed significant untapped biosynthetic capacity within microbes. nih.govmdpi.comescholarship.org Studying this compound and its related compounds contributes to understanding the biosynthetic pathways and potential bioactivities within the hygrolide family and broader macrolide classes. researchgate.netnih.govnih.govjst.go.jp Further research into the microbial sources and biosynthetic mechanisms of this compound could lead to the discovery of novel analogs with potentially improved or different biological activities. nih.govnih.govmdpi.comescholarship.org
Advanced Biosynthetic Pathway Engineering for Novel Scaffolds
Understanding the biosynthetic pathway of this compound, a macrocyclic lactone, is relevant to the field of biosynthetic pathway engineering. nih.govinvivochem.cnnih.gov Engineering microbial biosynthetic pathways allows for the potential production of natural products and the design of artificial pathways for novel molecules. dtu.dkbiorxiv.orgmanchester.ac.uk While specific detailed studies on engineering the this compound pathway were not extensively found, research on the biosynthesis of related macrolides and other natural products from Streptomyces species provides a framework for such endeavors. nih.govjst.go.jpdtu.dkbiorxiv.orgmanchester.ac.ukengineering.org.cn Elucidating the genes and enzymes involved in this compound production could enable metabolic engineering strategies to enhance its yield, produce analogs through combinatorial biosynthesis or mutasynthesis, or generate novel macrolide scaffolds with altered properties. nih.govdtu.dkmanchester.ac.ukengineering.org.cn
Future Research in Elucidating Comprehensive Molecular Mechanisms
While some molecular mechanisms of this compound have been explored, such as its interaction with the cell cycle and potential involvement with vacuolar-type (H+)-ATPase, a comprehensive understanding of all its molecular targets and pathways remains an area for future research. medchemexpress.comnih.gov Further studies are needed to fully elucidate how this compound exerts its diverse biological effects at the molecular level. This includes detailed investigations into its interactions with specific proteins, enzymes, and cellular structures, as well as the downstream signaling events triggered by its presence. Advanced techniques in molecular biology, biochemistry, and structural biology will be crucial in defining the complete molecular profile of this compound's activity. frontiersin.orgmdpi.com
Q & A
Q. How should conflicting reports about Hygrolidin’s mechanism of action in fungal vs. mammalian cells be reconciled?
- Perform comparative proteomics (LC-MS/MS) under identical treatment conditions. Use pathway enrichment analysis (KEGG/GO) to identify organism-specific interaction networks. Validate via co-immunoprecipitation .
Key Methodological Considerations
- Reproducibility : Document batch-to-b variability in natural extracts by reporting geographic source, harvest season, and storage conditions .
- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
- Integration with Literature : Use systematic reviews (PRISMA guidelines) to map this compound’s research landscape, highlighting understudied therapeutic niches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
